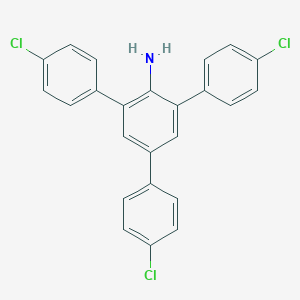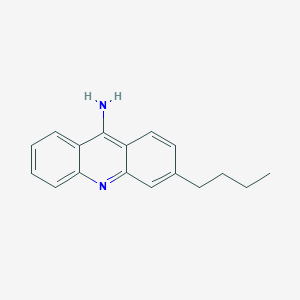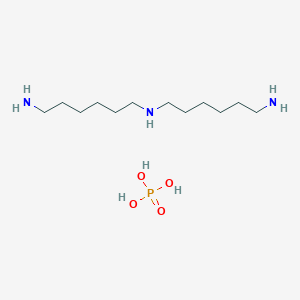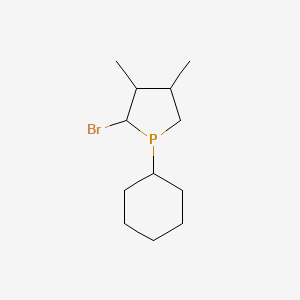![molecular formula C15H14F3NO B12559282 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline CAS No. 142621-01-0](/img/structure/B12559282.png)
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline is an organic compound with the molecular formula C15H14F3NO It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline typically involves the nucleophilic substitution reaction of 4-methylphenylamine with 4-(2,2,2-trifluoroethoxy)benzene. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the electrophilic carbon atom of the trifluoroethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[4-(trifluoromethyl)phenyl]aniline
- 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
Uniqueness
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
142621-01-0 |
|---|---|
Molecular Formula |
C15H14F3NO |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
4-methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H14F3NO/c1-11-2-4-12(5-3-11)19-13-6-8-14(9-7-13)20-10-15(16,17)18/h2-9,19H,10H2,1H3 |
InChI Key |
YFHHGQZTDFIUSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


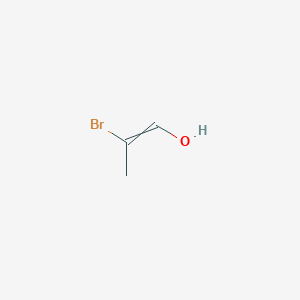
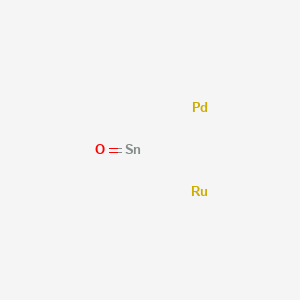
![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

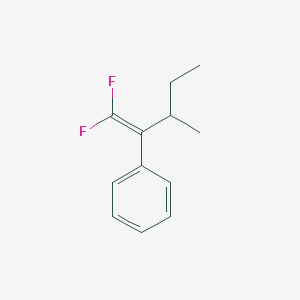
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
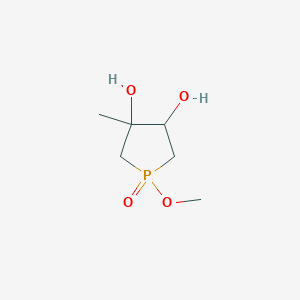
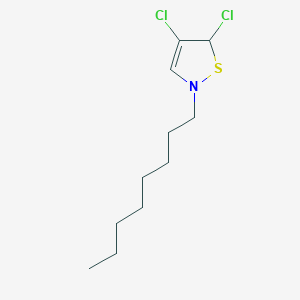
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
